molecular formula C21H15ClN2O2S B5110539 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

Cat. No. B5110539
M. Wt: 394.9 g/mol
InChI Key: CQRYWRSWMOGSLB-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, also known as BMCLB002, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. In

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is not fully understood, but research has suggested that it inhibits the activity of several key proteins involved in cancer cell growth and survival. Specifically, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in regulating the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in cancer cells. Research has shown that N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have potent anticancer activity, making it a promising candidate for further research. However, there are also limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in lab experiments. For example, the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results. In addition, the potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide are not well characterized, which can limit its use in preclinical studies.

Future Directions

There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. One area of research is to further investigate the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, which can help to identify potential targets for cancer therapy. In addition, research can focus on optimizing the synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide to improve the yield and purity of the compound. Another area of research is to investigate the potential use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in combination with other anticancer agents, which can enhance its therapeutic efficacy. Finally, research can focus on investigating the potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, which can help to determine its safety for use in preclinical studies.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is a promising compound that has gained attention in the scientific community for its potential as an anticancer agent. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for further research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, and inhibiting the migration and invasion of cancer cells. While there are limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in lab experiments, there are also several future directions for research that can help to identify its potential as a therapeutic agent for cancer.

Synthesis Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for further research.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been studied extensively for its potential as an anticancer agent. Research has shown that N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c1-26-18-10-9-14(22)12-16(18)20(25)23-15-6-4-5-13(11-15)21-24-17-7-2-3-8-19(17)27-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRYWRSWMOGSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide

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